N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl)benzamide
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxin ring, a diazinan ring, and a benzamide group
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-[(2-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C27H27N3O4/c1-19-5-2-3-6-21(19)18-29-13-4-14-30(27(29)32)23-10-7-20(8-11-23)26(31)28-22-9-12-24-25(17-22)34-16-15-33-24/h2-3,5-12,17H,4,13-16,18H2,1H3,(H,28,31) |
InChI Key |
DQRLPNYHDWVECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodioxin and diazinan rings, followed by their coupling with the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Various benzodioxin and diazinan derivatives
Uniqueness
What sets N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-{3-[(2-METHYLPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
